ethyl 4-(2-{[3-(2,5-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate
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Overview
Description
ethyl 4-(2-{[3-(2,5-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-{[3-(2,5-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the 2,5-dimethylphenyl group. The final steps involve the formation of the sulfanylacetyl and amino benzoate groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-(2-{[3-(2,5-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction might yield a more saturated compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have biological activity that can be explored for potential therapeutic applications.
Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-(2-{[3-(2,5-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved would depend on the specific application and the biological context.
Comparison with Similar Compounds
ethyl 4-(2-{[3-(2,5-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate can be compared with other similar compounds to highlight its uniqueness Similar compounds might include other thieno[3,2-d]pyrimidine derivatives or compounds with similar functional groups
List of Similar Compounds
- Thieno[3,2-d]pyrimidine derivatives
- Compounds with 2,5-dimethylphenyl groups
- Sulfanylacetyl-containing compounds
- Amino benzoate derivatives
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
Ethyl 4-(2-{[3-(2,5-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound has the following IUPAC name:
Its molecular formula is C25H23N3O4S2, and it features a thieno[3,2-d]pyrimidine core which is significant for its biological activity.
The biological activity of this compound primarily involves its interaction with various molecular targets. These interactions can lead to:
- Inhibition of Kinases : Similar compounds have been shown to inhibit MEK1/2 kinases, which are crucial in cell proliferation pathways. For instance, related thienopyrimidine derivatives have demonstrated efficacy in inhibiting the growth of specific leukemia cell lines at low concentrations (approximately 0.3 to 1.2 µM) .
- Antimicrobial Activity : The thienopyrimidine structure has been associated with antimicrobial properties. Compounds with similar structures have shown significant antibacterial and antimycobacterial activity against various strains, including Gram-positive and Gram-negative bacteria .
Structure-Activity Relationship (SAR)
The structure of this compound suggests that modifications in the thienopyrimidine core or the substituents can significantly alter its biological activity. For example:
- Substituents at the 2-position : Variations in this position have been linked to changes in antimicrobial effectiveness .
- Amino and Acetamido Groups : The presence of these functional groups is essential for maintaining the compound's biological activity .
Research Findings and Case Studies
-
Anticancer Activity : A study identified a related thienopyrimidine compound that exhibited significant anticancer properties through screening on multicellular spheroids. This indicates a potential for this compound in cancer therapeutics .
Compound Activity Concentration (µM) Thienopyrimidine Derivative Anticancer 0.3 - 1.2 -
Antimicrobial Efficacy : In vitro studies have shown that thienopyrimidinone derivatives exhibit significant antimicrobial activity against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these compounds were notably low .
Bacterial Strain MIC (µg/mL) E. coli < 10 S. aureus < 5
Properties
IUPAC Name |
ethyl 4-[[2-[3-(2,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S2/c1-4-32-24(31)17-7-9-18(10-8-17)26-21(29)14-34-25-27-19-11-12-33-22(19)23(30)28(25)20-13-15(2)5-6-16(20)3/h5-13H,4,14H2,1-3H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXNSORQNAEFBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=C(C=CC(=C4)C)C)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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